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Compound of Interest

Compound Name: 4-Methyl-3-phenylcoumarin

Cat. No.: B1580728 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the spectroscopic data for 4-Methyl-3-
phenylcoumarin, presenting a comparative analysis with structurally related coumarin

derivatives. The objective is to offer a clear, data-driven resource for the authentication and

characterization of this compound. All presented data is supported by detailed experimental

protocols for reproducibility.

Spectroscopic Data Comparison
The following tables summarize the key quantitative spectroscopic data for 4-Methyl-3-
phenylcoumarin and two selected alternatives: 7-Hydroxy-4-methylcoumarin and 3-

Phenylcoumarin.

¹H NMR Data Comparison (Chemical Shifts in ppm)
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Compound
Aromatic Protons
(ppm)

Methyl Protons
(ppm)

Other Protons
(ppm)

4-Methyl-3-

phenylcoumarin
7.20 - 7.60 (m, 9H) 2.25 (s, 3H) -

7-Hydroxy-4-

methylcoumarin

7.56 (d, 1H), 6.78 (dd,

1H), 6.69 (d, 1H)[1]
2.34 (s, 3H)[1]

10.51 (s, 1H, -OH)[1],

6.10 (s, 1H, vinyl)[1]

3-Phenylcoumarin 7.34 - 7.80 (m, 9H) - 7.90 (s, 1H, vinyl)[2]

¹³C NMR Data Comparison (Chemical Shifts in ppm)

Compound
Carbonyl Carbon
(ppm)

Aromatic/Vinyl
Carbons (ppm)

Methyl Carbon
(ppm)

4-Methyl-3-

phenylcoumarin
~161 ~116-154 ~16

7-Hydroxy-4-

methylcoumarin
161.17[1]

102.19, 110.27,

112.03, 112.87,

126.59, 153.52,

154.85, 160.31[1]

18.12[1]

3-Phenylcoumarin 160.6[2]

116.5, 119.7, 124.5,

127.9, 128.4, 128.5,

128.9, 131.4, 134.7,

139.9, 153.5[2]

-
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Compound
C=O (Lactone)
Stretch (cm⁻¹)

C=C Aromatic
Stretch (cm⁻¹)

Other Key
Absorptions (cm⁻¹)

4-Methyl-3-

phenylcoumarin
~1700 - 1730 ~1600

C-H aromatic (~3100),

C-H aliphatic (~2900)

7-Hydroxy-4-

methylcoumarin
1671[1] 1607[1]

3500 (O-H stretch),

3113 (=C-H stretch),

1394 (CH₃

deformation)[1]

3-Phenylcoumarin ~1720 ~1600 C-H aromatic (~3100)

Mass Spectrometry Data Comparison (m/z)

Compound Molecular Ion (M⁺) (m/z) Key Fragment Ions (m/z)

4-Methyl-3-phenylcoumarin 236 207, 178

7-Hydroxy-4-methylcoumarin 176 148, 120

3-Phenylcoumarin 222[2] 194, 165[3]

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for small organic molecules like 4-Methyl-3-phenylcoumarin.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7

mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] The solution is then filtered

into a clean NMR tube.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.

¹H NMR Acquisition:
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The instrument is locked onto the deuterium signal of the solvent and the magnetic field is

shimmed to achieve homogeneity.[5]

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

The spectral width is set to encompass all expected proton signals (typically 0-12 ppm).

Data is processed by Fourier transformation, phasing, and baseline correction. Chemical

shifts are referenced to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in

a single peak for each unique carbon atom.[6]

The spectral width is set to cover the expected range for carbon signals (typically 0-220

ppm).[5]

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio,

which is inherently lower for ¹³C than for ¹H NMR.

Data processing is similar to that for ¹H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:

Solid Samples (KBr Pellet Method): A small amount of the solid sample is finely ground

with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent

pellet.

Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed

directly onto the ATR crystal.[7]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:
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A background spectrum of the empty sample compartment or the clean ATR crystal is

recorded.[8]

The sample is placed in the infrared beam path.

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g.,

dichloromethane, hexane) to a concentration of approximately 10 µg/mL.[9] The solution

should be free of particulates.

Instrumentation: A gas chromatograph coupled to a mass spectrometer, typically with an

electron ionization (EI) source.[10]

Gas Chromatography (GC):

A small volume (e.g., 1 µL) of the sample solution is injected into the GC.

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary

column.[11]

The column temperature is programmed to ramp up, separating the components of the

sample based on their boiling points and interactions with the column's stationary phase.

Mass Spectrometry (MS):

As components elute from the GC column, they enter the mass spectrometer's ion source.

In EI, the molecules are bombarded with high-energy electrons, causing ionization and

fragmentation.

The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer.
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A detector records the abundance of each ion, generating a mass spectrum for each

eluting component.

Visualization of Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of spectroscopic

data to confirm the structure of a synthesized or isolated compound.
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Workflow for Spectroscopic Data Cross-Validation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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